セフォテタン
概要
説明
セフォテタンは、様々な細菌感染症の予防と治療に使用される半合成セファマイシン系抗生物質です。 それはしばしば第2世代セファロスポリンに分類され、嫌気性菌を含む幅広い抗菌スペクトルを持っています 。 セフォテタンは静脈内または筋肉内投与され、広範囲のβラクタマーゼに対して非常に耐性があります .
作用機序
セフォテタンの殺菌作用は、細胞壁合成を阻害する能力に起因します。セフォテタンは、細胞壁生合成に不可欠な細菌のペニシリン結合タンパク質に結合して阻害します。 この阻害は、細菌の細胞壁の弱体化につながり、最終的に細胞溶解と死を引き起こします .
類似の化合物との比較
セフォテタンは、しばしば他のセファロスポリンや関連する抗生物質と比較されます。
セフォタキシム: 類似の抗菌スペクトルを持つ別の第2世代セファロスポリンですが、嫌気性菌に対する活性は低い。
セフトリアキソン: より広範な活性スペクトルを持つ第3世代セファロスポリンですが、薬物動態は異なります。
セフォテタンのユニークな特徴は、嫌気性菌に対する追加の抗菌スペクトルです。これは、嫌気性菌を含む混合感染症の治療に特に役立ちます .
科学的研究の応用
Cefotetan has numerous scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactamase resistance and antibiotic synthesis.
Biology: Cefotetan is employed in microbiological research to study bacterial resistance mechanisms and the efficacy of new antibiotics.
Industry: It is used in the pharmaceutical industry for the development of new antibiotic formulations and as a standard in quality control processes
生化学分析
Biochemical Properties
Cefotetan plays a significant role in biochemical reactions. It binds and inhibits bacterial penicillin-binding proteins, which are crucial for cell wall biosynthesis . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
Cefotetan exerts various effects on cells and cellular processes. Its bactericidal action results from the inhibition of cell wall synthesis This impacts cell function by preventing the growth and multiplication of bacteria
Molecular Mechanism
The mechanism of action of Cefotetan involves the inhibition of cell wall synthesis. It binds and inhibits the bacterial penicillin-binding proteins, which play a crucial role in cell wall biosynthesis . This binding interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefotetan exhibits a long serum half-life . No accumulation is seen after repeated doses, and no metabolite has been detected in either plasma or urine
Metabolic Pathways
Cefotetan does not have any active metabolites . Small amounts (less than 7%) of Cefotetan in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .
準備方法
セフォテタンの調製には、いくつかの合成経路と反応条件が含まれます。1つの方法は、出発原料である7-MACをアルカリ条件下で有機溶媒中でクロロアセチルクロリドと反応させて、中間体を取得することを含みます。 この中間体は、次に3,5-ジチオール-4-イソチアゾールホルミン酸三ナトリウム塩と反応させてセフォテタンを生成します 。 工業生産方法は、多くの場合、同様の手順を踏みますが、収率を向上させ、コストを削減するために最適化されています .
化学反応の分析
セフォテタンは、以下を含む様々な化学反応を受けます。
酸化: セフォテタンは特定の条件下で酸化される可能性があり、異なる酸化生成物の形成につながります。
還元: 還元反応は、セフォテタンの官能基を修飾し、その化学的性質を変える可能性があります。
置換: 特にN-メチルチオテトラゾール側鎖を含む置換反応は、異なる生物活性を有する誘導体の形成につながる可能性があります.
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための様々な求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬に依存します .
科学研究への応用
セフォテタンは、数多くの科学研究に利用されています。
化学: βラクタマーゼ耐性と抗生物質合成の研究におけるモデル化合物として使用されます。
生物学: セフォテタンは、細菌の耐性機構と新規抗生物質の有効性を研究するために、微生物学研究で使用されます。
類似化合物との比較
Cefotetan is often compared with other cephalosporins and related antibiotics:
Cefotaxime: Another second-generation cephalosporin with a similar antibacterial spectrum but less activity against anaerobes.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with similar uses but different resistance profiles
Cefotetan’s unique feature is its additional anti-anaerobe coverage, which makes it particularly useful in treating mixed infections involving anaerobic bacteria .
特性
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-RHBCBLIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74356-00-6 (di-hydrochloride salt) | |
Record name | Cefotetan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022762 | |
Record name | Cefotetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |
Record name | Cefotetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69712-56-7 | |
Record name | Cefotetan [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefotetan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cefotetan?
A1: Cefotetan exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) in bacteria, similar to other cephamycins. [] Cefotetan shows the greatest affinity for PBP 3 in many Gram-negative bacteria and no affinity for PBP 2. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.
Q2: Does cefotetan have any downstream effects on cellular signaling pathways?
A2: Research has shown that cefotetan can bind to the human protein Raf1 kinase inhibitory protein (RKIP). [] This binding inhibits RKIP's ability to regulate the Ras/Raf1/MEK/ERK signaling pathway, potentially leading to increased ERK phosphorylation. []
Q3: What is the molecular formula and weight of cefotetan?
A3: While the provided abstracts don't explicitly state the molecular formula and weight, they mention cefotetan disodium, which is the form commonly used in formulations. The molecular formula of cefotetan disodium is C17H15N6Na2O7S4, and its molecular weight is 578.55 g/mol.
Q4: How stable are cefotetan solutions for intravenous administration?
A4: Studies have shown that cefotetan disodium solutions stored in PVC minibags at 4°C lose 10% of their initial concentration within 15 days, while those stored at room temperature (23°C) experience the same loss within 4 days. []
Q5: What factors can affect the stability of cefotetan disodium?
A5: Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. []
Q6: How is cefotetan eliminated from the body?
A6: Cefotetan is primarily eliminated via the kidneys. [] In individuals with normal renal function, approximately 74.5% to 88.4% of the administered dose is recovered in the urine within 24 hours. []
Q7: Does renal function affect the pharmacokinetics of cefotetan?
A7: Yes, cefotetan's elimination half-life increases with decreasing renal function. [, ] For instance, the half-life is around 3 hours in individuals with normal renal function but increases to approximately 13 hours in patients undergoing hemodialysis. []
Q8: How does the pharmacokinetic profile of cefotetan compare to cefoxitin?
A8: Cefotetan has a longer half-life (176 minutes) compared to cefoxitin (49 minutes). [] This longer half-life allows for a less frequent dosing regimen of cefotetan (every 12 hours) compared to cefoxitin (every 6 hours). [, ]
Q9: Has cefotetan been studied in clinical trials for the prevention of surgical site infections (SSIs)?
A11: Yes, several clinical trials have investigated the efficacy of cefotetan for surgical prophylaxis. One study found that a single 2 g dose of cefotetan was as effective as a standard prophylactic regimen of cefoxitin in reducing SSIs after elective, open biliary tract surgery. [] Another study found a single dose of cefotetan to be as effective as multiple doses of cefoxitin in preventing SSIs following appendectomy for acute nonperforated appendicitis. []
Q10: What are the known mechanisms of resistance to cefotetan?
A13: Resistance to cefotetan can be mediated by beta-lactamases, particularly those produced by Enterobacter, Citrobacter, and Serratia species. [, , ] Some beta-lactamases, especially those of Richmond-Sykes type Ia and Id, can be induced by cefotetan. [, ]
Q11: Are there any reported adverse effects associated with cefotetan?
A15: Cefotetan has been associated with several adverse effects, including hypoprothrombinemia, bleeding episodes, and hypersensitivity reactions like anaphylaxis. [, , , ] One study reported that 1.47% of patients receiving cefotetan developed an increase in prothrombin time. [] Cefotetan-induced hemolytic anemia, a rare but potentially fatal adverse effect, has also been reported. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。